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Compound of Interest

Compound Name: Al-10-104

Cat. No.: B15604058

For Researchers, Scientists, and Drug Development Professionals

The small molecule Al-10-104 was identified as a potent inhibitor of the protein-protein
interaction between Runt-related transcription factor (RUNX) and its binding partner Core-
Binding Factor B (CBF[). This interaction is critical for the transcriptional activity of RUNX
proteins, which are implicated in the development and progression of various cancers,
including leukemia and ovarian cancer. However, Al-10-104 itself has been found to be
unsuitable for in vivo animal studies due to the induction of significant sedative effects. This has
led to the development of several derivatives with improved pharmacokinetic properties and
better tolerability. This guide provides a comparative overview of the in vivo efficacy of key Al-
10-104 derivatives based on available preclinical data.

Comparative Efficacy and Pharmacokinetics

The following table summarizes the in vivo performance of notable Al-10-104 derivatives.
Direct comparison is challenging as the compounds have been evaluated in different cancer
models.
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Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the interpretation and

replication of the findings.

Ovarian Cancer Xenograft Model (Al-14-91)

Cell Line: OVCARS8 human ovarian cancer cells were used.

Animal Model: 7-8 week old female athymic nude mice.

Tumor Implantation: 5.2 x 10”6 OVCARS cells were injected intraperitoneally (i.p.) into each

mouse.

Treatment: Two days after cell injection, mice were randomized into treatment and vehicle

control groups (n=10 per group). Al-14-91 was administered i.p. at a dose of 100 mg/kg twice

daily for 12 consecutive days. The compound was formulated in 0.1M Captisol as the in situ

formed hydrochloride salt.
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» Efficacy Endpoint: The primary endpoint was the total tumor weight in the peritoneal cavity,
measured at 29-30 days post-xenografting.

» Toxicity Monitoring: Mice were weighed twice weekly and observed for any behavioral
changes to assess drug toxicity.[1]

inv(16) AML Mouse Model (Al-10-49)

o Leukemia Model: Mice were transplanted with leukemic cells expressing the CBF-SMMHC
fusion protein and NrasG12D.

o Animal Model: Sub-lethally irradiated (650 rads) eight to ten-week-old wild-type C57BL/6
female mice.

e Transplantation: 1 x 10"3 leukemic cells were transplanted into each mouse.

» Treatment: Treatment began five days post-transplantation. Al-10-49 was administered at a
dose of 200 mg/kg per day for ten days. A vehicle control group (DMSO) was also included.

» Efficacy Endpoint: The primary endpoint was the median latency of leukemia, defined as the
time to when mice succumbed to the disease.

» Toxicity Monitoring: Toxicity was assessed in a separate cohort of mice treated with Al-10-49
for seven days.[3][6]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental design, the following diagrams are
provided.

Caption: Mechanism of RUNX inhibition by Al-10-104 derivatives.
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Caption: General workflow for in vivo efficacy studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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